molecular formula C11H20O2 B3103424 2,2-Dimethyl-hept-6-enoic acid ethyl ester CAS No. 143958-75-2

2,2-Dimethyl-hept-6-enoic acid ethyl ester

Cat. No. B3103424
CAS RN: 143958-75-2
M. Wt: 184.27 g/mol
InChI Key: QZENFFXGFBABAU-UHFFFAOYSA-N
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Description

“2,2-Dimethyl-hept-6-enoic acid ethyl ester” is a chemical compound with the molecular formula C11H20O2 and a molecular weight of 184.27 g/mol . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethyl-hept-6-enoic acid ethyl ester” can be represented by the SMILES notation: CCOC(=O)C(C)(C)CCCC=C . This indicates that the molecule consists of an ester functional group attached to a 2,2-dimethyl-hept-6-ene backbone.


Physical And Chemical Properties Analysis

“2,2-Dimethyl-hept-6-enoic acid ethyl ester” is a compound with the molecular formula C11H20O2 and a molecular weight of 184.27 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.

Scientific Research Applications

Synthesis of Novel Compounds

Research has shown the synthesis of carboxylic acids, esters, alcohols, and ethers containing tetrahydropyran rings derived from precursors such as 6-methyl-5-hepten-2-one. These syntheses involve cyclization and esterification reactions, highlighting the versatility of similar ester compounds in organic synthesis and their potential as intermediates in the production of complex molecules (Hanzawa et al., 2012).

Natural Product Isolation

Studies on the ethyl acetate extracts from root barks of Dictamnus dasycarpus have led to the isolation of new compounds with structures similar to "2,2-Dimethyl-hept-6-enoic acid ethyl ester." These findings demonstrate the compound's relevance in the study of natural products and their potential biomedical applications (Guo et al., 2012).

Nucleoside Synthesis

In the field of nucleoside synthesis, derivatives similar to "2,2-Dimethyl-hept-6-enoic acid ethyl ester" have been utilized as intermediates. Such compounds are valuable for introducing functional groups into acyclic adenine nucleosides, demonstrating their importance in medicinal chemistry and drug design (Kotian et al., 2006).

Green Chemistry Applications

Research into esters derived from natural sources, like tartaric acid, has shown their potential as "double green" plasticizers for polymers such as polylactide (PLA). This suggests that similar esters could be explored for their environmental benefits and applications in sustainable materials science (Zawada et al., 2017).

Chemical Synthesis Improvements

The synthesis of compounds like "2,2-Dimethyl-hept-6-enoic acid ethyl ester" can be optimized through studies focusing on the improvement of synthesis processes for related esters. Such research contributes to the development of more efficient and sustainable chemical synthesis methodologies (Guo, 2013).

Safety and Hazards

The specific safety and hazard information for “2,2-Dimethyl-hept-6-enoic acid ethyl ester” is not available in the sources I found. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

ethyl 2,2-dimethylhept-6-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-5-7-8-9-11(3,4)10(12)13-6-2/h5H,1,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZENFFXGFBABAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-hept-6-enoic acid ethyl ester

Synthesis routes and methods

Procedure details

To a stirred solution of LDA (2M, 5 mL) in THF (5 mL), at −78° C., is added a solution of isobutyric acid ethyl ester (1.16 g, 10 mmol) in THF (3 mL) dropwise. After the addition, the solution is slowly warmed to RT and stirred for 20 min. The temperature is then reduced to −78° C. and a solution of 5-bromo-pent-1-ene (5 mL, 10 mmol) in THF (3 mL) is added dropwise. The solution is warmed to RT and stirred for 18 h. The mixture is poured into water and extracted with EtOAc. The organic layer is dried, filtered and the solvent is removed under reduced pressure. The residue is purified by flash chromatography using(hexane/EtOAc (10:1) as eluent to give the product as a colorless oil.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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